molecular formula C12H22N2O2 B2613761 tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate CAS No. 147632-34-6

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate

Cat. No.: B2613761
CAS No.: 147632-34-6
M. Wt: 226.32
InChI Key: ZVFIWIQKOQJBCE-UHFFFAOYSA-N
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Description

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate: is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the spirocyclic structure.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 6-azaspiro[25]octan-1-ylcarbamate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. Its spirocyclic structure is of interest in the design of new drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

Uniqueness: tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate is unique due to its specific spirocyclic structure and the presence of both azaspiro and carbamate functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFIWIQKOQJBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the title compound of step 5 (2.2 g, 6.10 mmol) in ethanol (60 ml) was added ammonium formate (1.15 g, 18.3 mmol) followed by palladium on activated carbon (10% palladium content, 1.94 g, 1.83 mmol). The mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered, and the filtrate was concentrated in vacuo to afford the title compound as a white foam (1.4 g, 6.1 mmol, yield 100%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
catalyst
Reaction Step Two
Yield
100%

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